molecular formula C11H20N2S B13817483 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide

Cat. No.: B13817483
M. Wt: 212.36 g/mol
InChI Key: ICYDFFFZVAJNOH-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-azabicyclo[321]octane-6-carbothioamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-azabicyclo[32 One common method involves the reaction of 3,3-dimethyl-1-butanol with a suitable amine to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their function. The bicyclic structure provides rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the carbothioamide group but shares the bicyclic core structure.

    2-Azabicyclo[3.2.1]octane: Similar bicyclic structure but with different substituents.

    Tropane Alkaloids: Share the bicyclic core and have significant biological activity.

Uniqueness

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide

InChI

InChI=1S/C11H20N2S/c1-10(2)4-8-5-11(3,6-10)7-13(8)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)

InChI Key

ICYDFFFZVAJNOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=S)N)C)C

Origin of Product

United States

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